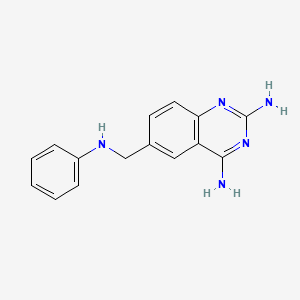

6-(Anilinomethyl)quinazoline-2,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

27133-39-7 |

|---|---|

Molecular Formula |

C15H15N5 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

6-(anilinomethyl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C15H15N5/c16-14-12-8-10(6-7-13(12)19-15(17)20-14)9-18-11-4-2-1-3-5-11/h1-8,18H,9H2,(H4,16,17,19,20) |

InChI Key |

SQHNSLWKFCXHKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N |

Origin of Product |

United States |

Biological Activity Spectrum: in Vitro Investigations of 6 Anilinomethyl Quinazoline 2,4 Diamine Derivatives

Antimicrobial Activities

Quinazoline (B50416) derivatives have been extensively investigated for their potential to combat microbial infections, a critical area of research given the rise of antibiotic resistance. rphsonline.com The unique structure of the quinazoline ring system allows for modifications that can enhance potency against various bacterial and fungal pathogens. mdpi.comijpsdronline.com

Derivatives of the quinazoline scaffold have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Studies show that the sensitivity of Gram-positive bacteria to quinazolines is often higher than that of Gram-negative bacteria. researchgate.net

Research into quinoline-2-one derivatives, a related class of compounds, has identified potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov For instance, one of the most effective derivatives, compound 6c, exhibited a minimum inhibitory concentration (MIC) of 0.75 μg/mL against both MRSA and VRE. nih.gov Another study on piperazine-fused quinazoline derivatives found several compounds with strong activity against multidrug-resistant strains of S. aureus. researchgate.net Specifically, compounds with a trifluoromethyl (CF3) or hydroxyl (OH) group showed potent inhibition of quinolone-resistant S. aureus (QRSA) strains with MIC values as low as 2 to 4 μg/mL. researchgate.net

The antibacterial spectrum of quinazoline-2,4(1H,3H)-dione derivatives has also been explored. These compounds have been found to provide a broad bioactive spectrum against both Gram-positive and Gram-negative strains. nih.gov One derivative, compound 13, which incorporates triazole moieties, showed specific activity against Escherichia coli with an MIC value of 65 mg/mL, comparable to standard reference drugs. nih.gov The general class of quinazolin-4(3H)-one derivatives has also been shown to be effective against pathogens such as Staphylococcus aureus and Escherichia coli. eco-vector.com

| Compound Class | Derivative Example | Bacterial Strain | Activity (MIC, μg/mL) | Source |

|---|---|---|---|---|

| Quinoline-2-one | Compound 6c | MRSA | 0.75 | nih.gov |

| Quinoline-2-one | Compound 6c | VRE | 0.75 | nih.gov |

| Quinoline-2-one | Compound 6c | MRSE | 2.50 | nih.gov |

| Piperazine-fused quinazoline | Compound 7f (R=CF3) | QRSA | 2 - 4 | researchgate.net |

| Piperazine-fused quinazoline | Compound 7h (R=OH) | QRSA | 4 | researchgate.net |

| Quinazoline-2,4(1H,3H)-dione | Compound 13 | Escherichia coli | 65 (mg/mL) | nih.gov |

The investigation of quinazoline derivatives extends to their potential as antifungal agents, addressing the growing concern over fungal infections. nih.gov Studies have demonstrated that these compounds can exhibit significant activity against a variety of pathogenic fungi.

Halogenated quinoline (B57606) analogues have shown potent antifungal effects against Cryptococcus neoformans, an opportunistic fungal pathogen. In one study, 16 different analogues effectively inhibited the growth of C. neoformans with MICs ranging from 50 to 780 nM. researchgate.net Another screening of a compound library identified four promising antifungal agents, including clioquinol, which were particularly effective against Cryptococcus species. nih.gov

Research on newly synthesized quinazolinone derivatives has revealed significant activity against several phytopathogenic fungi. mdpi.com These compounds were tested against seven different fungal species, including Fusarium verticillioides and Fusarium oxysporum. The results indicated that derivatives containing a cyano group had a better inhibitory effect against these Fusarium species. Specifically, compound 2c showed the highest inhibition of 62.42% against Fusarium oxysporum at a concentration of 300 mg/L. mdpi.com

| Compound Class | Derivative Example | Fungal Strain | Activity | Source |

|---|---|---|---|---|

| Halogenated quinoline | 16 analogues | Cryptococcus neoformans | MIC: 50–780 nM | researchgate.net |

| Quinazolinone | Compound 2c | Fusarium oxysporum | 62.42% inhibition at 300 mg/L | mdpi.com |

| Quinazolinone | Compounds 2c, 2d | Fusarium verticillioides | Significant inhibition at 150 & 300 mg/L | mdpi.com |

Antiprotozoal and Antimalarial Activities

Protozoal and parasitic diseases like malaria, trypanosomiasis, and toxoplasmosis affect millions of people globally. The emergence of drug resistance necessitates the development of new therapeutic agents, and quinazoline derivatives have emerged as a promising scaffold in this area. nih.govnih.gov

Malaria, caused by Plasmodium parasites, remains a major global health threat, and the 2,4-diaminoquinazoline scaffold has been identified as a source of potent antimalarial compounds. nih.govacs.org A study evaluating 28 different 6-substituted 2,4-diaminoquinazolines found six compounds with 50% inhibitory concentrations (IC50) below 50 nM against Plasmodium falciparum. The most potent among them, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, displayed an IC50 of just 9 nM. researchgate.net The activity of this compound was enhanced by dapsone, suggesting that its mechanism of action is the inhibition of dihydrofolate reductase. researchgate.net

Further research on N2, N4-disubstituted quinazoline-2,4-diamines identified derivatives with sub-micromolar inhibitory activity against the K1 strain of P. falciparum, demonstrating efficacy equivalent to the established antimalarial drug Chloroquine. nih.gov Structure-activity relationship (SAR) studies on quinazolinone-2-carboxamide derivatives also led to the identification of a potent inhibitor that was 95-fold more active than the initial hit compound. acs.org

| Compound Class | Derivative Example | Parasite Strain | Activity (IC50) | Source |

|---|---|---|---|---|

| 6-substituted 2,4-diaminoquinazoline | Compound 1 | Plasmodium falciparum | 9 nM | researchgate.net |

| N2, N4-disubstituted quinazoline-2,4-diamine | Compound 1 | P. falciparum (K1 strain) | Sub-µM | nih.gov |

| N2, N4-disubstituted quinazoline-2,4-diamine | Compound 6p | P. falciparum (K1 strain) | Sub-µM | nih.gov |

| N2, N4-disubstituted quinazoline-2,4-diamine | Compound 6m | P. falciparum (K1 strain) | 2 µM | nih.gov |

Quinazoline derivatives have also been evaluated for their efficacy against other significant opportunistic pathogens. A series of N9-substituted 2,4-diaminoquinazolines were synthesized and tested as inhibitors of dihydrofolate reductase from Pneumocystis carinii (pcDHFR), the causative agent of Pneumocystis pneumonia. nih.govacs.org The study found that N9-alkylation significantly impacted potency. An N9-ethyl substituted compound (compound 8) was highly potent, with an IC50 value of 9.9 nM against pcDHFR. nih.govacs.org This represented a 9-fold increase in potency compared to its N9-methyl counterpart. nih.gov

In the context of trypanosomiasis, various diamine derivatives have been investigated for activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. researchgate.net While specific data on 6-(anilinomethyl)quinazoline-2,4-diamine is limited, related quinazoline-2,4,6-triamine derivatives have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Several of these compounds exhibited a better activity profile than the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov

| Compound Class | Derivative Example | Organism/Enzyme | Activity (IC50) | Source |

|---|---|---|---|---|

| N9-substituted 2,4-diaminoquinazoline | Compound 8 (N9-C2H5) | Pneumocystis carinii DHFR | 9.9 nM | nih.gov |

| N9-substituted 2,4-diaminoquinazoline | Compound 4 (N9-CH3) | Pneumocystis carinii DHFR | ~89 nM (calculated) | nih.gov |

| Quinazoline-2,4,6-triamine | Compound 5 | Trypanosoma cruzi | Highly effective | nih.gov |

| Quinazoline-2,4,6-triamine | Compound 6 | Trypanosoma cruzi | Highly effective | nih.gov |

| Quinazoline-2,4,6-triamine | Compound 8 | Trypanosoma cruzi | Highly effective | nih.gov |

Toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, is a widespread infection that can be severe in immunocompromised individuals. Quinazoline-based compounds have been identified as promising inhibitors of T. gondii growth, primarily by targeting its dihydrofolate reductase enzyme (tgDHFR). nih.govnih.gov

The same series of N9-substituted 2,4-diaminoquinazolines that were potent against P. carinii also showed strong inhibition of tgDHFR. nih.govacs.org The N9-ethyl substituted compound (compound 8) was again a standout, with an IC50 of 3.7 nM against tgDHFR, an 8-fold improvement over the N9-methyl version. nih.gov Another study on 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines, a structurally related class, also reported derivatives with significant selectivity for tgDHFR over the host enzyme. nih.gov The 2',5'-dichloro analogue (compound 8) from this series showed a selectivity ratio of 23 for tgDHFR and demonstrated marginal effects in an in vivo mouse model of toxoplasmosis. nih.gov

| Compound Class | Derivative Example | Organism/Enzyme | Activity (IC50) | Source |

|---|---|---|---|---|

| N9-substituted 2,4-diaminoquinazoline | Compound 8 (N9-C2H5) | Toxoplasma gondii DHFR | 3.7 nM | nih.gov |

| N9-substituted 2,4-diaminoquinazoline | Compound 4 (N9-CH3) | Toxoplasma gondii DHFR | ~29.6 nM (calculated) | nih.gov |

| 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidine | Compound 8 | Toxoplasma gondii DHFR | Selective inhibition | nih.gov |

Anticancer and Antiproliferative Potencies

The antiproliferative effects of quinazoline derivatives have been extensively evaluated against a diverse panel of human cancer cell lines, revealing a broad spectrum of activity. These investigations are crucial in identifying lead compounds for the development of targeted cancer chemotherapeutics.

Derivatives of the 2,4-diaminoquinazoline scaffold have demonstrated significant growth inhibitory effects against multiple human cancer cell lines, including those from breast, colon, hepatocellular, cervical, and ovarian cancers.

Research has shown that certain 2,4-diaminoquinazoline derivatives exhibit potent antiproliferative activity. For instance, a set of nine synthesized 2,4-diaminoquinazoline derivatives was evaluated against five different cancer cell lines, with compounds 4e and 4i showing the highest activity across all tested lines. umich.edu Another study highlighted that quinazoline-chalcone derivative 14g displayed high antiproliferative activity on MCF7 breast cancer and HCT-116 colon cancer cell lines, with GI₅₀ values of 1.81 µM and 1.63 µM, respectively. rsc.org Furthermore, some fluoroquinazolinones have shown better antitumor activity than the reference drug erlotinib (B232) against MCF-7 and MDA-MBA-231 breast cancer cells. mdpi.com A novel series of quinazoline derivatives containing a 1,2,4-triazole (B32235) Schiff-base unit were found to be highly active against HeLa, SiHa, and MCF7 cells at concentrations below 10 µg/ml. researchgate.net Additionally, studies on protein methyltransferase inhibitors with a 2,4-diaminoquinazoline core found that compound 38 inhibited the proliferation of A2780 ovarian cancer, HCT116 colon cancer, MCF-7, and MDA-MB-231 breast cancer cell lines with an IC₅₀ of less than 1 µM. acs.orgnih.gov

The following table summarizes the inhibitory concentrations (IC₅₀ or GI₅₀) of selected quinazoline derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Source(s) |

| Fluoroquinazolinone G | MCF-7 | Breast | 0.44 ± 0.01 | mdpi.com |

| Fluoroquinazolinone E | MDA-MB-231 | Breast | 0.43 ± 0.02 | mdpi.com |

| Quinazoline-chalcone 14g | HCT-116 | Colon | 1.63 | rsc.org |

| Quinazoline-chalcone 14g | MCF-7 | Breast | 1.81 | rsc.org |

| 2-chloro-4-anilinoquinazoline 2 | MCF-7 | Breast | 0.13 (nM) | rsc.org |

| Compound 38 (G9a/GLP inhibitor) | MCF-7 | Breast | < 1 | acs.orgnih.gov |

| Compound 38 (G9a/GLP inhibitor) | MDA-MB-231 | Breast | < 1 | acs.orgnih.gov |

| Compound 38 (G9a/GLP inhibitor) | HCT-116 | Colon | < 1 | acs.orgnih.gov |

| Compound 38 (G9a/GLP inhibitor) | A2780 | Ovarian | < 1 | acs.orgnih.gov |

| Triazole Schiff-Base Derivatives | HeLa, SiHa, MCF-7 | Cervical, Breast | < 10 µg/ml | researchgate.net |

In addition to solid tumors, quinazoline derivatives have been investigated for their potential in treating hematological malignancies. The human myeloid leukemia cell line K562 has been a common model for these studies.

Several studies have reported the potent cytotoxic effects of quinazoline compounds against K562 cells. sci-hub.se A series of new quinazoline derivatives were tested against six human cancer cell lines, including K562, with most derivatives showing remarkable growth inhibition. ekb.eg The quinazoline-chalcone derivative 14g exhibited strong growth inhibitory activity against the K562 leukemia cell line, with a GI₅₀ value of 0.622 µM. rsc.org Another study found that a benzamide (B126) substituted quinazoline analogue displayed high cytotoxicity against K562 cells, with an IC₅₀ of 0.095 µM. sci-hub.se These findings underscore the potential of the quinazoline scaffold in the development of treatments for leukemia.

| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Source(s) |

| Quinazoline-chalcone 14g | K562 | Leukemia | 0.622 | rsc.org |

| Benzamide substituted analogue | K562 | Leukemia | 0.095 | sci-hub.se |

Antiviral Investigations

The emergence of novel viral threats has spurred research into new antiviral agents. The quinazoline scaffold has been explored for its potential antiviral properties, particularly against coronaviruses like SARS-CoV-2.

While research on this compound itself is specific, investigations into the broader quinazoline and quinazolinone chemical classes have shown promising results. Studies have screened libraries of quinazoline derivatives against SARS-CoV-2 targets. One such screening of 101 quinoline and quinazoline derivatives against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) found that quinazoline derivatives generally showed moderate to low activity. nih.gov However, related 2-aminoquinazolin-4(3H)-one derivatives were designed and investigated for inhibitory effects on both SARS-CoV-2 and MERS-CoV. nih.gov Among these, compounds 9g (7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one) and 11e (2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one) showed potent anti-SARS-CoV-2 activities with IC₅₀ values below 0.25 µM and no obvious cytotoxicity. nih.gov Another study identified a quinazolinone derivative, QZ4 , as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro) with an EC₅₀ of approximately 6.5 µM in a cell-based assay. bohrium.com These findings suggest that while not all quinazoline derivatives are potent antivirals, specific structural modifications can yield compounds with significant activity against key coronavirus targets.

| Compound/Scaffold | Viral Target | Virus | Activity (IC₅₀/EC₅₀) | Source(s) |

| 9g (2-Aminoquinazolin-4(3H)-one derivative) | Not Specified | SARS-CoV-2 | < 0.25 µM | nih.gov |

| 11e (2-Aminoquinazolin-4(3H)-one derivative) | Not Specified | SARS-CoV-2 | < 0.25 µM | nih.gov |

| QZ4 (Quinazolinone derivative) | 3CLpro | SARS-CoV-2 | ~6.5 µM | bohrium.com |

General Enzyme Inhibition Profiles

The therapeutic effects of quinazoline derivatives are often mediated by their ability to inhibit specific enzymes that are critical for disease progression. This class of compounds has been shown to inhibit a wide range of enzymes, including kinases, reductases, and esterases.

Dihydrofolate Reductase (DHFR): The 2,4-diaminoquinazoline structure is a classic scaffold for DHFR inhibitors. nih.govwikipedia.org DHFR is a crucial enzyme in nucleotide biosynthesis, making it a key target for cancer chemotherapy. nih.gov Trimetrexate, a quinazoline-based DHFR inhibitor, received FDA approval for cancer treatment. nih.gov Numerous 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivatives have been synthesized and shown to be potent DHFR inhibitors with strong anticancer activity. acs.org

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) moiety is a well-established pharmacophore for inhibiting EGFR tyrosine kinase, a key driver in many cancers. rsc.org Several quinazoline derivatives have been synthesized as reversible inhibitors of EGFR. mui.ac.ir Some 2-mercapto-quinazolin-4-one analogs have been shown to inhibit both DHFR and EGFR-TK, with compound 24 showing an EGFR-TK inhibitory activity with an IC₅₀ of 13.40 nM. bohrium.com

Poly(ADP-ribose)polymerase (PARP): PARP enzymes are critical for DNA repair, and their inhibition is a valuable strategy for cancer therapy. nih.gov Quinazoline-4-one derivatives have been identified as useful PARP inhibitors. nih.gov Various series of 2-substituted-quinazolinones have been developed, with some compounds showing high affinity for PARP-1. researchgate.netrsc.org For example, compound 12c showed potent inhibitory activity against PARP-1 with an IC₅₀ of 30.38 nM. rsc.org

Cholinesterases (AChE and BuChE): In the context of neurodegenerative diseases like Alzheimer's, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important therapeutic targets. A novel series of 2,4-disubstituted quinazoline derivatives were evaluated, with several compounds showing potent and selective inhibitory activity against BuChE. nih.govresearchgate.net Compound 6f was particularly potent, with an IC₅₀ value of 0.52 µM against BuChE. nih.govresearchgate.net

Monoamine Oxidase (MAO): MAO inhibitors are used to treat depression and neurodegenerative disorders. nih.govnih.gov A series of quinazolinone amino acid hydrazides were found to be selective inhibitors of MAO-A, with compound 15 showing an IC₅₀ of 2.1 x 10⁻⁹ M, comparable to the standard drug clorgyline. nih.gov Other pyrazoline-bearing quinazolinone derivatives have shown high activity against both MAO-A and MAO-B isoforms. nih.gov

The table below provides a summary of the enzyme inhibitory activities of various quinazoline derivatives.

| Enzyme Target | Derivative Class | Representative Compound | Inhibitory Concentration (IC₅₀) | Source(s) |

| Dihydrofolate Reductase (DHFR) | 2-Mercapto-quinazolin-4-one | 37 | 0.03 µM | bohrium.com |

| EGFR Tyrosine Kinase | 2-Mercapto-quinazolin-4-one | 24 | 13.40 nM | bohrium.com |

| PARP-1 | Quinazolinone-based derivative | 12c | 30.38 nM | rsc.org |

| Butyrylcholinesterase (BuChE) | 2,4-Disubstituted quinazoline | 6f | 0.52 µM | nih.govresearchgate.net |

| Monoamine Oxidase-A (MAO-A) | Quinazolinone amino acid hydrazide | 15 | 2.1 nM | nih.gov |

Molecular Mechanisms of Action and Target Identification

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore known for its potent inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to cell death, which is a cornerstone of various chemotherapies.

Characterization of Competitive Binding and Enzymatic Kinetics

While specific enzymatic kinetic data for 6-(anilinomethyl)quinazoline-2,4-diamine is not extensively detailed in publicly available literature, the broader class of 2,4-diaminoquinazoline derivatives consistently demonstrates competitive inhibition of DHFR. These molecules, being structural analogs of the endogenous substrate dihydrofolate, bind to the active site of the enzyme. This binding prevents the substrate from accessing the catalytic site, thereby halting the enzymatic reaction.

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For many 2,4-diaminoquinazoline derivatives, these values are in the nanomolar range, indicating high-affinity binding. For instance, studies on various substituted quinazolin-4-ones have reported DHFR inhibitory activities with IC50 values ranging from 0.1 to 0.6 µM. researchgate.net The determination of Ki values allows for a direct comparison of the inhibitory potency of different compounds. nih.gov

Comparative Analysis with Established Folate Antagonists (e.g., Trimetrexate)

Trimetrexate, a well-known non-classical folate antagonist with a 2,4-diamino-5-methyl-6-[(anilino)methyl]quinazoline core structure, serves as a crucial benchmark for comparison. nih.govresearchgate.net Trimetrexate is a potent inhibitor of DHFR and has been used in cancer therapy. wikipedia.org

Studies on analogues, such as 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline, have shown IC50 values for Pneumocystis carinii DHFR (0.012 µM) and Toxoplasma gondii DHFR (0.0064 µM) that are slightly more potent than trimetrexate. nih.gov Another related compound, 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)-methyl]quinazoline, demonstrated an ID50 of 1.6 x 10-9 M for beef liver DHFR. nih.gov These findings highlight that modifications to the substituents on the quinazoline (B50416) ring and the anilino moiety can significantly influence the inhibitory potency against DHFR from different species. The binding of these compounds is often near-stoichiometric, indicating a very high affinity for the enzyme. nih.gov

Table 1: Comparative DHFR Inhibition of Quinazoline Derivatives

| Compound | Target Enzyme | IC50 / ID50 (µM) |

|---|---|---|

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | P. carinii DHFR | 0.012 |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | T. gondii DHFR | 0.0064 |

| 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)-methyl]quinazoline | Beef Liver DHFR | 0.0016 |

| Various 6-bromo- or 6,8-dibromo-quinazolin-4-ones | DHFR | 0.1 - 0.6 |

Nucleic Acid Interaction Mechanisms

Beyond enzymatic inhibition, the planar aromatic structure of quinazoline derivatives facilitates their interaction with nucleic acids, offering additional pathways for therapeutic intervention.

Direct DNA Binding Affinity Studies

Quinazoline-based compounds are known to interact with double-stranded DNA, primarily through intercalation and groove binding. researchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. semanticscholar.org A study on a series of 2-anilino-4-alkylaminoquinazoline derivatives demonstrated that these compounds have a moderate affinity for DNA, with some exhibiting better binding affinity than others. semanticscholar.org The N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus has been identified as an effective pharmacophore for DNA binding via an intercalative process. researchgate.net While direct DNA binding studies for this compound are not specifically reported, the structural similarities to these known DNA-binding agents suggest a potential for similar interactions.

G-Quadruplex Stabilization and Ligand Interactions

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that are prevalent in telomeric regions and the promoter regions of oncogenes. nih.gov The stabilization of these structures can inhibit the activity of telomerase and interfere with gene transcription, making G4s attractive targets for anticancer drug design. nih.gov

Novel quinazoline-based compounds have been designed and synthesized to selectively stabilize G4 structures. nih.gov For example, 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines have demonstrated the ability to stabilize various G-quadruplex sequences. mdpi.com The stabilization effect appears to be dependent on the nature of the side chains on the quinazoline core. mdpi.com Computational models have been developed to predict the interaction energies between quinazoline ligands and G-quadruplexes, which correlate with their observed biological activity. nih.gov These findings suggest that this compound may also possess the ability to interact with and stabilize G-quadruplex structures.

Modulation of Bacterial Topoisomerases (e.g., DNA Gyrase and DNA Topoisomerase IV)

Bacterial topoisomerases, such as DNA gyrase and DNA topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.gov

Several quinazoline derivatives have been identified as inhibitors of these enzymes. For instance, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine was found to be a potent inhibitor of E. coli DNA gyrase with an IC50 of approximately 7 µM. acs.org This compound acts as a bacterial DNA gyrase poison, stabilizing the enzyme-DNA cleavage complex, which leads to DNA breaks. acs.org Another study reported on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel inhibitors of S. aureus GyrB, a subunit of DNA gyrase. nih.gov While direct evidence for the activity of this compound against bacterial topoisomerases is lacking, the established activity of other quinazoline compounds suggests this as a plausible mechanism of action that warrants further investigation.

Receptor-Mediated Signaling Pathways

Compounds based on the quinazoline framework demonstrate significant activity through the modulation of various receptor-mediated signaling pathways. This activity is central to their therapeutic potential, particularly in oncology and inflammatory diseases.

The quinazoline core is a well-established scaffold for the design of multi-kinase inhibitors. nih.gov This class of compounds can be finely tuned through chemical modification to inhibit multiple kinase targets simultaneously. For instance, the quinazoline-based compound BPR1K871 was developed as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), with IC50 values of 19 nM and 22 nM, respectively. nih.gov Kinase profiling and cell-line analysis confirmed BPR1K871 as a multi-kinase inhibitor with potential applications in treating acute myeloid leukemia (AML) and solid tumors. nih.gov This capacity for broad-spectrum kinase inhibition highlights the potential of quinazoline derivatives to target the complex and redundant signaling networks that drive cancer progression. nih.govresearchgate.net

A significant area of research for quinazoline derivatives has been their activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. nih.gov The 4-anilinoquinazoline (B1210976) structure is a critical motif for potent EGFR and HER2 inhibition, forming the basis for approved drugs and clinical candidates. researchgate.netnih.gov Research into a series of 6-salicyl-4-anilinoquinazoline derivatives demonstrated that these compounds can act as dual EGFR/HER2 inhibitors. nih.govnih.gov

One notable compound from this series, compound 21 , which features a para-trifluoromethyl substituent on the salicylic (B10762653) ring, showed potent dual inhibitory activity against EGFR and HER2, with IC50 values comparable to the established inhibitors Erlotinib (B232) and Lapatinib. nih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of both EGFR and HER2, thereby blocking the downstream signaling pathways that regulate cell proliferation and survival. nih.govnih.gov The development of such dual inhibitors is a clinically validated strategy for cancer therapy. researchgate.net

Table 1: Inhibitory Activity of Selected 6-salicyl-4-anilinoquinazoline Derivatives against EGFR and HER2 Kinases

| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) |

| 21 | 0.12 | 0.096 |

| Erlotinib | 0.10 | 0.56 |

| Lapatinib | 0.13 | 0.088 |

This table presents data on the half-maximal inhibitory concentration (IC50) for compound 21 and reference drugs, based on findings from studies on 6-salicyl-4-anilinoquinazoline derivatives. nih.gov

Beyond kinase inhibition, the quinazoline scaffold has been successfully utilized to develop ligands for G-protein coupled receptors, specifically as inverse agonists for the histamine (B1213489) H4 receptor (H4R). nih.govnih.gov The H4R is primarily involved in inflammatory responses, making it an attractive target for anti-inflammatory therapies. Through a scaffold hopping approach guided by pharmacophore modeling, researchers identified a series of quinazoline-containing compounds with high affinity for the human H4R. nih.gov

For example, VUF10499 and VUF10497 were discovered as potent human H4R inverse agonists. nih.gov Further optimization led to the development of sulfonamide-substituted quinazoline analogues, such as compound 54 (2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide), which demonstrated excellent H4R affinity and inverse agonist activity. nih.gov This compound also exhibited anti-inflammatory properties in an in vivo model of acute inflammation, confirming the therapeutic potential of this class of quinazoline derivatives. nih.gov

Table 2: Affinity of Quinazoline Derivatives for the Human Histamine H4 Receptor

| Compound | pKi |

| VUF10499 | 8.12 |

| VUF10497 | 7.57 |

| Compound 54 | 8.31 ± 0.10 |

This table shows the negative logarithm of the inhibitory constant (pKi) for selected quinazoline derivatives at the human H4 receptor, indicating their binding affinity. nih.govnih.gov

Inhibition of Macromolecular Biosynthesis (e.g., RNA and Protein Synthesis)

Quinazoline derivatives have also been shown to interfere with the fundamental cellular processes of macromolecular biosynthesis. This mechanism provides an alternative route for their therapeutic effects, distinct from receptor-mediated signaling inhibition.

Research has identified novel quinazoline derivatives that inhibit the splicing of fungal group II introns. nih.gov Group II introns are self-splicing RNA enzymes (ribozymes) that are crucial for the expression of essential genes in some pathogens. By targeting the tertiary RNA structure of these introns, specific quinazoline compounds can potently block the splicing process, leading to antifungal activity. One of the most active inhibitors identified, compound 19 , had a Ki of 1.4 ± 0.4 μM. nih.gov This demonstrates that the quinazoline scaffold can be adapted to create high-affinity ligands that target functional RNA structures, thereby inhibiting downstream protein synthesis. nih.gov

Furthermore, 2,4-diamino-quinazoline (2,4-DAQ), a compound sharing the core diamino-quinazoline structure, has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. nih.gov It is believed to act by disrupting the interaction between β-catenin and the TCF/LEF family of transcription factors. This disruption leads to the downregulation of Wnt target genes, such as MYC and LGR5, which are critical for cell growth and proliferation. By inhibiting the transcription of these key genes, 2,4-DAQ effectively suppresses protein synthesis required for tumor progression and can induce apoptosis in cancer cells. nih.gov

Structure Activity Relationship Sar Studies of 6 Anilinomethyl Quinazoline 2,4 Diamine Derivatives

Impact of Substitutions on the Anilino Moiety and its Peripheral Substituents

The anilino moiety at the 4-position of the quinazoline (B50416) core plays a crucial role in the biological activity of this class of compounds. Modifications to the phenyl ring of the anilino group have been shown to significantly influence potency.

Initial studies on 4-anilino-6-aminoquinazoline derivatives as potential inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) revealed important SAR insights. nih.gov A key finding was that the introduction of a 4-trifluoromethyl group on the phenyl ring of the 4-anilino moiety slightly improved the inhibitory potency. nih.gov Conversely, substitutions with 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups resulted in a reduction in potency. nih.gov A 4-bromo substituent, however, was found to maintain the original potency of the compound. nih.gov

These findings suggest that both the electronic properties and the steric bulk of the substituents on the anilino ring are critical determinants of biological activity. The electron-withdrawing nature of the trifluoromethyl group may be beneficial, while the specific positioning and nature of other halide and functional groups can be detrimental to the compound's efficacy.

| Compound | Substituent on Anilino Phenyl Ring | Relative Potency |

|---|---|---|

| Reference Compound | Unsubstituted | Baseline |

| Derivative 1 | 4-Trifluoromethyl | Slightly Improved |

| Derivative 2 | 4-Bromo | Maintained |

| Derivative 3 | 4-Fluoro | Reduced |

| Derivative 4 | 3-Chloro | Reduced |

| Derivative 5 | 4-Cyano | Reduced |

| Derivative 6 | 3-Acetyl | Reduced |

Influence of Linker Length and Branching within the Methylene (B1212753) Bridge at the C-6 Position

The methylene bridge at the C-6 position, which connects the anilino group to the quinazoline core, is another critical element for optimization. While comprehensive studies on varying the linker length and branching for 6-(anilinomethyl)quinazoline-2,4-diamine are not extensively documented, research on related quinazoline derivatives provides valuable insights. For instance, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives, the length of the alkylaminoalkylaminobenzyl side chains was found to influence their stabilization effects on G-quadruplex sequences. mdpi.com This suggests that the spatial orientation and flexibility conferred by the linker are important for target interaction.

For the this compound scaffold, the single methylene unit provides a degree of conformational flexibility. It is hypothesized that increasing the linker length could allow the anilino moiety to access different binding pockets or adopt more favorable conformations for interaction with the target. Conversely, introducing branching on the methylene bridge could restrict this flexibility, which might be advantageous if a specific, rigid conformation is required for optimal binding. Further empirical studies are necessary to fully elucidate the SAR for this part of the molecule.

Role of Substituents on the Quinazoline Core (e.g., N2, N4 positions, and other ring positions)

Substitutions on the quinazoline core itself, including the N2 and N4 amino groups and other positions on the heterocyclic ring system, have been extensively studied. A study on N2,N4-disubstituted quinazoline-2,4-diamines as antibacterial agents highlighted the importance of substitutions on the benzenoid portion of the quinazoline ring. nih.gov Specifically, derivatives lacking any substitution on the benzenoid ring were found to be inactive. nih.gov

Further investigation into the placement of these substituents revealed that modifications at the C6- and C7-positions are particularly impactful. In one study, replacing the bromine at the C6-position with smaller substituents like a methyl or chlorine group maintained the binding affinity, whereas larger groups such as phenyl or p-fluorophenyl led to a significant reduction or complete loss of affinity. mdpi.com Interestingly, small methoxy (B1213986) or fluorine groups at the C6-position also abolished affinity. mdpi.com

These findings underscore the sensitivity of the C6-position to the size and nature of the substituent. It appears that a certain steric and electronic profile is required at this position to maintain biological activity.

| Compound | Substituent at C6-Position | Relative Affinity |

|---|---|---|

| Reference Compound (6-Bromo) | Bromo | Baseline |

| Derivative 7 | Methyl | Maintained |

| Derivative 8 | Chlorine | Maintained |

| Derivative 9 | Phenyl | Reduced/Abolished |

| Derivative 10 | p-Fluorophenyl | Reduced |

| Derivative 11 | Methoxy | Abolished |

| Derivative 12 | Fluorine | Abolished |

Regio-isomeric Effects on Biological Potency and Selectivity

The position of substituents on the quinazoline core can have a profound impact on biological activity, a phenomenon known as regio-isomeric effects. In the context of N2,N4-disubstituted quinazoline-2,4-diamines, a comparative study of substitutions at the 6- and 7-positions provided clear evidence of this effect. nih.gov It was found that a 6-bromo or 6-methyl substitution was more beneficial for antibacterial activity than the corresponding 7-substituted analogues. nih.gov

This preference for substitution at the 6-position suggests that this region of the molecule is more critically involved in the interaction with the biological target. The synthesis of specific regio-isomers is therefore a key consideration in the drug design process. The regioselective synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors is well-documented, with nucleophilic aromatic substitution preferentially occurring at the 4-position. mdpi.com This chemical behavior facilitates the generation of specific isomers for biological evaluation.

Derivation of Rational Design Principles from Comprehensive SAR Data

Based on the accumulated SAR data, several rational design principles can be formulated for the development of this compound derivatives:

Anilino Moiety Optimization: The anilino phenyl ring is a key area for modification. The introduction of a 4-trifluoromethyl group is a promising strategy to enhance potency. Other substitutions should be approached with caution, as they can be detrimental to activity.

C6-Position Sensitivity: The C6-position of the quinazoline core is highly sensitive to substitution. Small, non-polar groups such as methyl or halides like chlorine are well-tolerated and can maintain biological activity. Larger or more polar substituents at this position should generally be avoided.

Regio-isomerism is Critical: Substitution at the 6-position is generally preferred over the 7-position for enhanced biological activity. Synthetic strategies should be designed to selectively produce the 6-substituted regio-isomer.

Quinazoline Core Integrity: The 2,4-diaminoquinazoline scaffold is essential for activity. While substitutions on the N2 and N4 amino groups can be explored, the fundamental diamino nature of the core should be maintained.

Linker Exploration: The methylene linker at the C-6 position presents an opportunity for further optimization. Systematic studies on varying the linker length and introducing branching are warranted to fully explore the chemical space and potentially identify derivatives with improved properties.

Computational Chemistry and Drug Design Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lums.ac.ir This method is instrumental in understanding how ligands like quinazoline (B50416) derivatives interact with biological targets at a molecular level.

Identification of Putative Binding Pockets and Key Interacting Residues

Molecular docking simulations have been successfully employed to identify the binding pockets and crucial amino acid residues involved in the interaction of 2,4-diaminoquinazoline derivatives with various protein targets. For instance, studies on 2-anilino 4-amino substituted quinazolines targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein have identified specific binding interactions. One derivative, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}, was shown to bind with several key amino acid residues, including Gly277, Phe278, Asn347, and Lys429. nih.gov

Similarly, docking studies of quinazoline-2,4,6-triamine derivatives into the active site of the epidermal growth factor receptor tyrosine kinase (EGFR-TK) have been performed to understand their binding modes. nih.gov In another study, docking of 2,4-disubstituted quinazoline derivatives into the butyrylcholinesterase (BuChE) active site was conducted using a crystal structure retrieved from the Protein Data Bank (PDB ID: 1P0I). researchgate.net For 2,4-diaminoquinazoline derivatives designed as tubulin polymerization inhibitors, docking simulations helped to address the most probable binding pose within the nocodazole (B1683961) (NZ) and colchicine (B1669291) (COL) binding sites of β-tubulin. umich.edu These studies consistently highlight the ability of the quinazoline scaffold to form critical hydrogen bonds and hydrophobic interactions within the active sites of their respective targets.

| Quinazoline Derivative Class | Protein Target | Key Interacting Residues | Reference |

|---|---|---|---|

| 2-Anilino 4-Amino Substituted Quinazolines | Pf-DHODH | Gly277, Phe278, Asn347, Lys429, Ile508 | nih.gov |

| Quinazoline-2,4,6-triamines | EGFR-TK | Not Specified | nih.gov |

| 2,4-Disubstituted Quinazolines | Butyrylcholinesterase (BuChE) | Not Specified | researchgate.net |

| 2,4-Diaminoquinazolines | β-tubulin | Not Specified | umich.edu |

| 2-Anilino-4-Alkylaminoquinazolines | DNA | Not Specified | semanticscholar.org |

Prediction of Binding Affinities and Modes of Action

Beyond identifying binding sites, docking simulations provide quantitative predictions of binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. For 2-anilino 4-amino substituted quinazoline derivatives, predicted interaction energies against Pf-DHODH ranged from -191.98 kcal/mol to -225.112 kcal/mol, indicating strong binding potential. nih.gov In a study of novel N,2-diphenylquinazolin-4-amine derivatives targeting E. coli DNA gyrase, the synthesized compounds showed dock score values between -3.05 and -6.13 kcal/mol. lums.ac.ir

Binding energy calculations have also been reported for 2,4-diaminoquinazoline inhibitors of human dihydrofolate reductases, providing quantitative insights into their binding energetics. nih.gov These calculations can reproduce the affinity of known drugs like methotrexate (B535133) and predict how structural modifications, such as truncating a side chain, can result in a significant loss of affinity. nih.gov Such predictive power is crucial in a drug discovery context, as it allows for the estimation of binding energies for new inhibitors even before their synthesis, provided some information about the binding mode is available. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Diverse Biological Activities

QSAR studies have been applied to various quinazoline derivatives to develop models that can predict their biological activity. nih.gov For a series of quinazoline derivatives with cytotoxic activity against a breast cancer cell line, a QSAR analysis was conducted using a collection of chemometric methods to relate structural features to their anticancer effects. nih.gov By establishing a relationship between molecular descriptors and activity, these models can be used for the in-silico screening of new compounds with potentially good anticancer activity. nih.gov

In another example, consensus QSAR classification models were developed for quinazoline-containing hydroxamic acids to predict their inhibitory activity against histone deacetylase 6 (HDAC6). nih.gov These models were subsequently used for the virtual screening of newly designed compounds, and the predictions were confirmed by in vitro evaluation, demonstrating the utility of QSAR in identifying promising new drug candidates. nih.gov

Correlation of Molecular Descriptors with Observed Potency and Selectivity

The core of QSAR modeling lies in identifying molecular descriptors that correlate with biological activity. These descriptors are numerical representations of the physicochemical properties of a molecule. In the QSAR study of cytotoxic quinazoline derivatives, significant parameters for predicting anticancer activity included constitutional, functional, chemical, and charge descriptors. nih.gov This indicates that properties like molecular size, the presence of specific functional groups, and electronic characteristics are crucial for the compound's efficacy.

Structure-activity relationship (SAR) analyses, which are closely related to QSAR, have been performed on 4-anilino-6-aminoquinazoline derivatives to understand how different substituents affect antiviral activity against MERS-CoV. nih.gov For example, introducing halide groups on the 4-anilino phenyl ring or exploring various electron-withdrawing and electron-donating groups at the 6-position of the quinazoline ring helped to delineate the structural requirements for potent inhibitory effects. nih.gov For instance, a 3-cyanobenzyl amine group at the 6-position was found to result in significantly higher activity. nih.gov Such analyses are fundamental to medicinal chemistry, guiding the rational design of more potent and selective molecules.

| Descriptor Type | Significance in QSAR Models | Reference |

|---|---|---|

| Constitutional | Relates molecular composition and weight to biological activity. | nih.gov |

| Functional | Accounts for the presence of specific chemical groups that influence interactions. | nih.gov |

| Chemical & Charge Descriptors | Describes electronic properties that are crucial for receptor binding. | nih.gov |

| Topological Descriptors | Represents molecular shape, size, and branching. | ekb.eg |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex under physiological conditions.

MD simulations have been used to validate the binding modes of 2,4-diaminoquinazoline derivatives predicted by docking. umich.edu For antimalarial derivatives of 2-anilino 4-amino substituted quinazolines, MD simulations were carried out by placing the ligand-Pf-DHODH protein complex in a water box to simulate a biological environment. nih.gov Similarly, MD simulations were performed for 2,4-disubstituted quinazoline derivatives complexed with BuChE to study the flexibility of the protein when bound to a ligand. researchgate.net These simulations help to confirm the stability of the interactions observed in docking and can reveal additional, transient interactions that are not captured by static models. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation provides information on the stability of the complex and the flexibility of specific residues, respectively. researchgate.net This detailed conformational analysis is crucial for a comprehensive understanding of the ligand's mode of action and for refining drug design strategies.

Investigation of Conformational Preferences of the Compound in Solution

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Understanding the conformational preferences of 6-(Anilinomethyl)quinazoline-2,4-diamine in a solution phase is crucial for predicting its interaction with a biological target. Computational methods such as conformational analysis can be employed to identify the low-energy conformations that the molecule is likely to adopt.

Studies on related antifolate compounds, such as trimetrexate, have utilized techniques like X-ray crystallography and computational energy calculations to determine their conformational features. nih.gov For this compound, the key conformational variables would include the torsion angles around the methylene (B1212753) bridge connecting the aniline (B41778) ring to the quinazoline core. These rotations would dictate the relative orientation of the two aromatic systems. Rotational energy barrier calculations can indicate the flexibility of the molecule and its ability to adopt a conformation suitable for binding to a specific receptor. nih.gov It is plausible that the 5-methyl group in structurally similar compounds reduces conformational flexibility, a factor that can influence binding affinity. nih.gov

In Silico ADMET Profiling and Drug-Likeness Assessment (excluding human clinical data)

Before a compound can be considered a viable drug candidate, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties must be evaluated. In silico ADMET profiling provides a rapid and cost-effective means of predicting these properties.

Table 1: Predicted Physicochemical Properties Relevant to ADMET Profile

| Property | Predicted Value Range for similar compounds | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Influences absorption and distribution |

| LogP | < 5 | Indicates optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors | < 5 | Affects solubility and membrane transport |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and membrane transport |

Note: The values in this table are generalized from Lipinski's Rule of Five and are not specific experimental or computational results for this compound.

The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be a successful drug. This is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to have good oral bioavailability.

For this compound, an assessment of its drug-likeness would involve calculating these physicochemical properties. Based on its chemical structure, it is anticipated to comply with Lipinski's Rule of Five, suggesting good potential for lead optimization. nih.gov The quinazoline scaffold is a well-established pharmacophore in many approved drugs, further supporting the drug-likeness of its derivatives. nih.govnih.gov

Virtual Screening Approaches for Identification of Novel Scaffolds and Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For quinazoline derivatives, virtual screening has been successfully employed to identify novel inhibitors for various targets. nih.gov

In the context of this compound, this compound itself could be part of a virtual screening library to identify potential biological targets. Conversely, the quinazoline scaffold can be used as a query in a virtual screening campaign to identify other novel compounds with similar structural features that might bind to a known target of this compound, such as DHFR. Pharmacophore-based screening and molecular docking are common virtual screening methods that could be applied. mdpi.com These approaches can help in identifying new chemical entities with improved potency or selectivity, or in repurposing existing compounds for new therapeutic indications.

Future Research Directions and Challenges

Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatizations

A primary challenge in advancing 6-(Anilinomethyl)quinazoline-2,4-diamine-based drug discovery is the development of versatile and efficient synthetic routes. While classical methods for quinazoline (B50416) synthesis exist, future efforts must focus on modern, atom-economical, and environmentally benign strategies capable of producing complex and highly functionalized derivatives. eurekaselect.comnih.gov

Transition metal-catalyzed reactions have emerged as powerful tools for C-H activation and the formation of C-N and C-C bonds, which are crucial for elaborating the quinazoline core. nih.govarabjchem.org Catalytic systems employing palladium, copper, iron, and cobalt have been successfully used to synthesize various quinazoline analogs. organic-chemistry.orgmdpi.commdpi.com For instance, iron-catalyzed C(sp3)-H oxidation followed by intramolecular C-N bond formation allows for an efficient synthesis of quinazolines from 2-alkylamino N-H ketimine precursors. arabjchem.orgorganic-chemistry.org Similarly, copper-catalyzed cascade reactions provide a practical route using readily available (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org

Beyond metal catalysis, there is a growing need for transition-metal-free methodologies to avoid the costs and potential toxicity associated with these catalysts. nih.gov Iodine-driven oxidative bond formation and elemental sulfur-promoted oxidative condensation are examples of such promising approaches that offer mild reaction conditions. nih.govarabjchem.org Furthermore, multicomponent reactions (MCRs) present an attractive strategy for rapidly building molecular complexity from simple precursors in a single step, aligning with the principles of green chemistry. scispace.com The application of these advanced synthetic methods will be critical for creating diverse libraries of this compound derivatives for biological screening.

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Reference |

|---|---|---|---|

| Transition Metal Catalysis | Palladium, Copper, Iron (FeCl2), Cobalt | High efficiency, good functional group tolerance, enables challenging bond formations. | nih.govarabjchem.orgorganic-chemistry.org |

| Metal-Free Catalysis | Molecular Iodine (I2), Elemental Sulfur | Avoids metal toxicity, often uses cheaper and more environmentally friendly reagents. | nih.govarabjchem.org |

| Multi-Component Reactions (MCRs) | Various (e.g., I2-catalyzed) | High atom economy, operational simplicity, rapid generation of molecular diversity. | nih.govscispace.com |

| Microwave-Assisted Synthesis | - | Reduced reaction times, often higher yields compared to conventional heating. | scispace.com |

Comprehensive Investigation of Polypharmacology and Off-Target Effects

While designing highly selective inhibitors is a common goal, the reality for many small molecule kinase inhibitors is a degree of polypharmacology—the ability to bind to multiple targets. This can be a double-edged sword, potentially leading to enhanced therapeutic efficacy (e.g., dual inhibitors) or undesirable off-target toxicity. uni-heidelberg.de For derivatives of this compound, a future research imperative is the thorough characterization of their kinase selectivity profiles.

The development of dual inhibitors targeting multiple signaling pathways, such as EGFR/c-Met or c-Met/VEGFR-2, represents a rational strategy to combat the complexity and redundancy of cancer signaling networks. nih.govbiomedres.us However, a lack of selectivity is a significant bottleneck in kinase drug discovery. uni-heidelberg.de Therefore, comprehensive kinase profiling against large panels of kinases is essential to identify both intended and unintended targets. promega.com Techniques such as multiplexed inhibitor bead-mass spectrometry (MIB-MS) can be used to evaluate kinase inhibitor specificity through competition binding assays in cell lysates, providing a powerful method to identify direct on-target and off-target interactions. nih.gov Understanding the complete interaction profile of a compound is critical for interpreting biological results and predicting potential side effects. uni-heidelberg.de

Development and Application of Advanced In Vitro Biological Assays for High-Throughput Screening

To efficiently screen libraries of novel this compound derivatives, robust and advanced in vitro biological assays are required. The goal of high-throughput screening (HTS) is to rapidly identify "hits" from large compound collections. mdpi.com For kinase inhibitors, these assays typically measure the consumption of ATP or the phosphorylation of a substrate. mdpi.com

Modern HTS platforms offer significant advantages over traditional methods. For example, the ADP-Glo™ Kinase Assay is a universal, luminescence-based system that measures kinase activity by quantifying the amount of ADP produced, making it compatible with virtually any kinase and substrate combination. promega.com This technology is highly sensitive and tolerant of high ATP concentrations, making it ideal for primary screening and inhibitor profiling. promega.com Another powerful approach is chemoproteomics, which evaluates the affinity of compounds for endogenous kinases in cell lysates. uni-heidelberg.de This method preserves natural protein complexes and post-translational modifications, offering a more physiologically relevant context for identifying novel inhibitors compared to assays using recombinant enzymes. uni-heidelberg.de The development and application of such advanced, high-throughput assays will be crucial for accelerating the discovery of potent and selective derivatives.

| Assay Type | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Radiometric Assays | Measures incorporation of radioactive phosphate (32P or 33P) into a substrate. | Highly sensitive and direct. | Requires handling of radioactive materials, discontinuous. | nih.gov |

| Luminescence-Based Assays (e.g., ADP-Glo™) | Quantifies ADP produced during the kinase reaction via a luciferase-based system. | Universal, highly sensitive, HTS-compatible, non-radioactive. | Indirect measurement of phosphorylation. | promega.com |

| Chemoproteomics (e.g., MIB-MS) | Uses affinity matrices (e.g., immobilized inhibitors) to capture kinases from cell lysates, followed by mass spectrometry. | Physiologically relevant (endogenous kinases), profiles selectivity across many kinases simultaneously. | Technically complex, lower throughput than plate-based assays. | uni-heidelberg.denih.gov |

| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | Non-radioactive, amenable to HTS. | Potential for interference from fluorescent compounds. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. researchgate.netnih.gov These computational tools can analyze vast and complex datasets to identify promising drug candidates, predict their properties, and suggest novel molecular structures. researchgate.netnih.gov For the rational design of this compound derivatives, AI/ML offers several key applications.

Machine learning algorithms can be trained on existing chemical and biological data to build predictive models for bioactivity, toxicity, and pharmacokinetic properties (ADME/T). researchgate.netnih.gov This allows for the in silico screening of virtual libraries, prioritizing compounds for synthesis and reducing the time and cost associated with experimental screening. sciencepublishinggroup.com Furthermore, deep learning and generative models can be used for de novo drug design, creating entirely new molecular structures optimized for binding to a specific target while adhering to desired pharmacological profiles. researchgate.netnih.gov By integrating these computational approaches early in the discovery pipeline, researchers can explore chemical space more effectively and design novel this compound analogs with a higher probability of success. mdpi.com

Addressing Emergent Resistance Mechanisms Through Targeted Structural Modifications

A major challenge in targeted cancer therapy is the near-universal development of drug resistance. nih.gov For quinazoline-based kinase inhibitors, particularly those targeting EGFR, resistance often arises from mutations in the kinase domain, such as the T790M "gatekeeper" mutation, which prevents the drug from binding effectively. nih.gov A critical area of future research for this compound derivatives is to proactively design compounds that can overcome potential resistance mechanisms.

This involves making targeted structural modifications to the quinazoline scaffold. researchgate.net For example, second-generation irreversible inhibitors were developed by incorporating a reactive group (e.g., a Michael acceptor) that forms a covalent bond with a cysteine residue in the ATP-binding site, thereby overcoming resistance caused by mutations that affect reversible binding. nih.govmdpi.com Structure-activity relationship (SAR) studies are essential to guide these modifications. nih.gov By exploring different substituents at various positions on the quinazoline and aniline (B41778) rings, it may be possible to develop next-generation inhibitors that are effective against both wild-type and mutated targets. mdpi.combiomedres.us This strategy of anticipating and designing against resistance is fundamental to developing durable and effective therapies. semanticscholar.org

Q & A

Q. How can researchers confirm the structural integrity of synthesized quinazoline derivatives?

- Methodological Answer : Multinuclear NMR (, ) resolves substituent positions and hydrogen bonding patterns, while HRMS validates molecular weights (e.g., observed m/z 535.1202 for a tetrasubstituted derivative) . Elemental analysis discrepancies >0.4% indicate impurities requiring column chromatography or recrystallization . X-ray crystallography (where applicable) provides absolute configuration data, as seen in structurally resolved receptor-ligand complexes .

Q. What in vitro assays are suitable for initial biological screening of quinazoline derivatives?

- Methodological Answer : Enzymatic assays targeting dihydrofolate reductase (DHFR) or epidermal growth factor receptor (EGFR) are common. For DHFR inhibition, use spectrophotometric monitoring of NADPH oxidation at 340 nm . Cell-based assays (e.g., MTT for cytotoxicity) should employ hydroxypropyl-β-cyclodextrin (PrOHβCD) to enhance aqueous solubility of hydrophobic derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize quinazoline derivatives for kinase inhibition?

- Methodological Answer : Systematic substitution at positions 2, 4, and 6 modulates activity. For example:

- Position 6 : Bulky groups (e.g., 3-chlorobenzyloxy) enhance DHFR binding affinity by filling hydrophobic pockets .

- Position 2/4 : Diamino groups are critical for hydrogen bonding with catalytic residues (e.g., Asp94 in DHFR) .

Quantitative SAR (QSAR) models using molecular descriptors (e.g., logP, polar surface area) predict bioavailability and guide lead optimization .

Q. How to resolve contradictions in IC values across studies for quinazoline-based inhibitors?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Use identical enzyme sources (e.g., recombinant human DHFR vs. bacterial isoforms) .

- Control pH (7.4 for physiological relevance) and co-solvent concentrations (e.g., ≤1% DMSO) .

- Validate via orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What strategies mitigate drug resistance in quinazoline-derived DHFR inhibitors?

- Methodological Answer : Resistance mechanisms include DHFR mutations (e.g., Leu22Arg) or overexpression. Solutions:

- Polypharmacology : Design dual inhibitors (e.g., DHFR + EGFR targets) to reduce escape pathways .

- Prodrug approaches : Incorporate phosphonate or peptide moieties for enhanced cellular uptake .

- Resistance profiling : Use site-saturation mutagenesis libraries to identify critical residues .

Q. How to apply computational methods for quinazoline derivative design?

- Methodological Answer :

- Docking : AutoDock Vina or Glide models ligand binding to DHFR/EGFR active sites; prioritize poses with hydrogen bonds to conserved residues (e.g., Thr116 in EGFR) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .

- ADMET Prediction : SwissADME predicts bioavailability; aim for Lipinski’s rule compliance (logP ≤5, H-bond donors ≤5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.